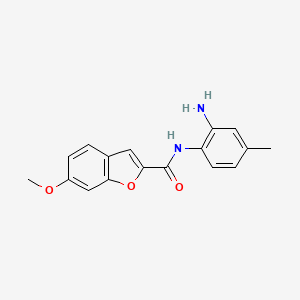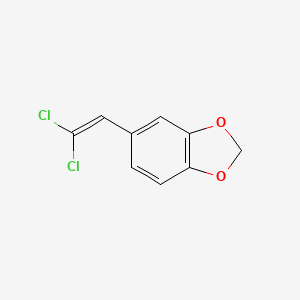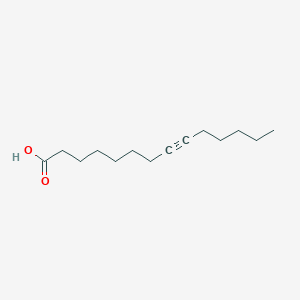
8-Tetradecynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Tetradecynoic acid is a long-chain fatty acid with the molecular formula C14H24O2. It is characterized by the presence of a triple bond at the eighth carbon position in its carbon chain. This compound is also known by its IUPAC name, tetradec-8-ynoic acid . As a member of the fatty acid family, it plays a significant role in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Tetradecynoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for the oxidation step .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be reduced to form saturated fatty acids using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Saturated fatty acids
Substitution: Substituted derivatives
Applications De Recherche Scientifique
8-Tetradecynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is employed in studies related to lipid metabolism and fatty acid biosynthesis.
Medicine: Research has explored its potential as an inhibitor of fatty acid desaturases, which are enzymes involved in the biosynthesis of unsaturated fatty acids.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 8-Tetradecynoic acid involves its interaction with various molecular targets and pathways. As an inhibitor of fatty acid desaturases, it binds to the active site of these enzymes, preventing the conversion of saturated fatty acids to unsaturated fatty acids. This inhibition can affect lipid metabolism and cellular signaling pathways, leading to changes in cell function and behavior .
Comparaison Avec Des Composés Similaires
cis,cis-tetradeca-5,8-dienoic acid: A diunsaturated fatty acid with cis-double bonds at positions C-5 and C-8.
Tetradecanoic acid: A saturated fatty acid with no triple bonds.
Uniqueness of 8-Tetradecynoic Acid: this compound is unique due to the presence of a triple bond at the eighth carbon position, which imparts distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in specific chemical reactions and interact with molecular targets in ways that other fatty acids cannot .
Propriétés
Numéro CAS |
55182-90-6 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
tetradec-8-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-5,8-13H2,1H3,(H,15,16) |
Clé InChI |
UIFQFQSRDJAJHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
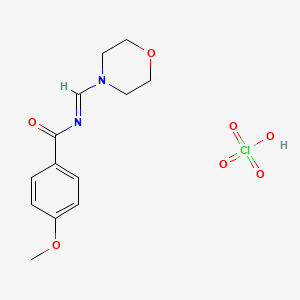
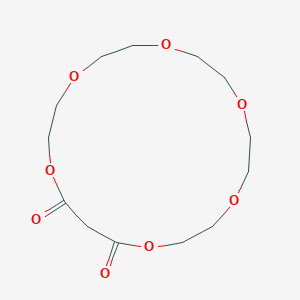
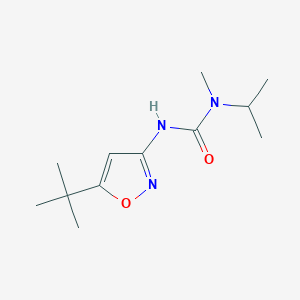
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)

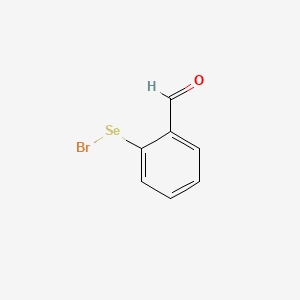
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
